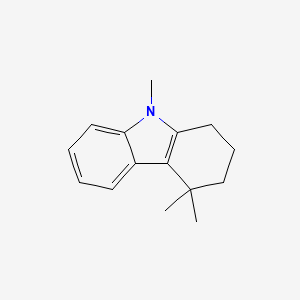
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic organic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its aromatic properties and significant role in various chemical and industrial applications .
Preparation Methods
The synthesis of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods:
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Bucherer Carbazole Synthesis: This method uses naphthol and an aryl hydrazine to form carbazole derivatives.
Graebe-Ullmann Reaction: Another traditional method for synthesizing carbazole derivatives.
Industrial production often involves the selective crystallization from molten coal tar at high temperatures or low pressure, as carbazole concentrates in the anthracene distillate during coal tar distillation .
Chemical Reactions Analysis
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole itself.
Reduction: Reduction reactions can convert carbazole derivatives back to their tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of the compound.
Major products formed from these reactions include carbazole, tetrahydrocarbazole, and various substituted derivatives .
Scientific Research Applications
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its reactivity and binding properties . Additionally, the nitrogen atom in the five-membered ring can act as a nucleophile, participating in various chemical reactions .
Comparison with Similar Compounds
4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
2,3,4,9-Tetrahydro-1H-carbazole: This compound lacks the methyl groups present in this compound, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydrocarbazole: Another derivative of carbazole, differing in the position and number of hydrogen atoms.
5,6,7,8-Tetrahydrocarbazole: This compound has a different arrangement of hydrogen atoms, affecting its chemical behavior.
Properties
CAS No. |
683800-18-2 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
4,4,9-trimethyl-2,3-dihydro-1H-carbazole |
InChI |
InChI=1S/C15H19N/c1-15(2)10-6-9-13-14(15)11-7-4-5-8-12(11)16(13)3/h4-5,7-8H,6,9-10H2,1-3H3 |
InChI Key |
OHSVPCKIDJEBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


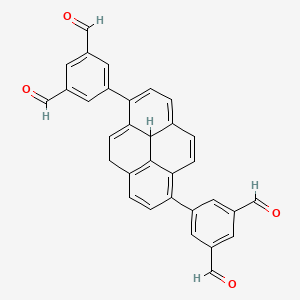
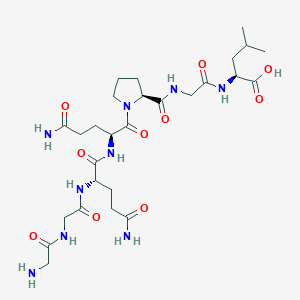

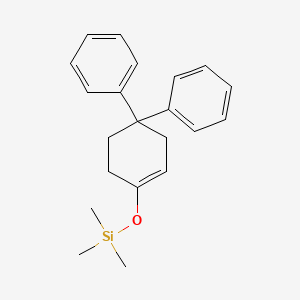
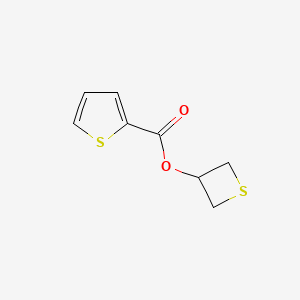
![2-[[8-(Cyanomethoxymethyl)phenazin-2-yl]methoxy]acetonitrile](/img/structure/B12517516.png)
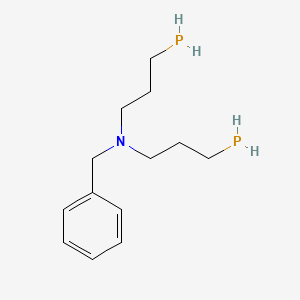
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
![N~2~,N~6~-Bis[2-(2-hydroxyethoxy)ethyl]pyridine-2,6-dicarboxamide](/img/structure/B12517525.png)
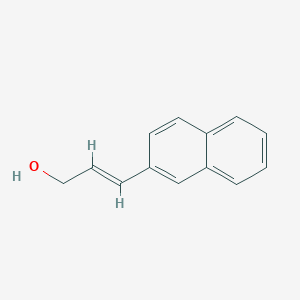
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
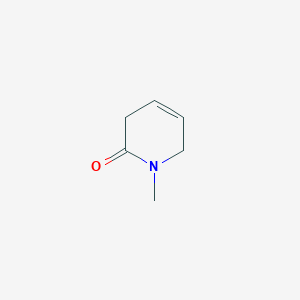
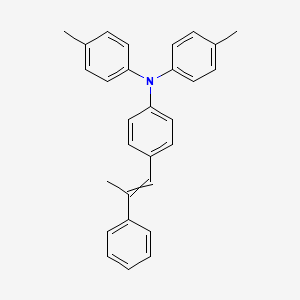
![Silane, (1,1-dimethylethyl)dimethyl[[1-(1-pentynyl)-5-hexenyl]oxy]-](/img/structure/B12517547.png)
